4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride

Description

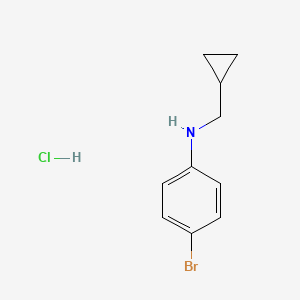

4-Bromo-N-(cyclopropylmethyl)aniline hydrochloride is a halogenated aromatic amine with the molecular formula C₁₀H₁₂BrN·HCl and a molar mass of approximately 262.58 g/mol (base: 226.11 g/mol + HCl) . The compound features a bromine atom at the para-position of the aniline ring and a cyclopropylmethyl group attached to the nitrogen. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and chemical synthesis applications. It is commercially available from multiple suppliers, including Carbott Pharm Tech Inc. and WUHAN SAITHCHEM.CO .,LIMITED, indicating its role as a building block in organic chemistry .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-N-(cyclopropylmethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;/h3-6,8,12H,1-2,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWOHISKMZNJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride typically involves the following steps:

Bromination of Aniline: Aniline is first brominated using bromine or a brominating agent to produce 4-bromoaniline.

Protection of Aniline: The amino group of 4-bromoaniline is protected using acetyl chloride to prevent unwanted side reactions.

Cyclopropylmethylation: The protected 4-bromoaniline is then reacted with cyclopropylmethyl chloride in the presence of a base to introduce the cyclopropylmethyl group.

Deprotection and Hydrochloride Formation: The protecting group is removed, and the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the aniline ring or the cyclopropylmethyl group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Organic Synthesis

4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride serves as a significant building block in organic synthesis. It is utilized to create more complex molecules through various reactions:

- Substitution Reactions : The bromine atom can be substituted with other functional groups via nucleophilic substitution.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions to modify its structure.

| Reaction Type | Key Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, potassium carbonate | Substituted anilines |

| Coupling | Palladium catalysts, boronic acids | Biaryl compounds |

| Oxidation | Potassium permanganate, hydrogen peroxide | Oxidized products |

Recent studies indicate that this compound may exhibit significant biological activities:

- Antimicrobial Properties : Preliminary investigations suggest potential efficacy against various bacterial strains, highlighting its utility in antibiotic development.

- Enzyme Inhibition : The compound has shown promise in inhibiting key metabolic enzymes involved in cancer cell metabolism, indicating potential therapeutic applications.

- Cancer Research : Ongoing studies are exploring its role as a potential anticancer agent through interactions with proteins involved in cell proliferation.

Case Study 1: Antimicrobial Properties

A study conducted on structurally similar compounds revealed that 4-Bromo-N-(cyclopropylmethyl)aniline exhibited significant inhibitory effects against various bacterial strains. This suggests its potential application in developing new antibiotics.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound demonstrated effective inhibition against key metabolic enzymes involved in cancer cell metabolism. This finding indicates a promising pathway for cancer treatment.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations: Bromine vs. Chlorine

- 2-Chloro-N-(cyclopropylmethyl)aniline hydrochloride (C₁₀H₁₂ClN·HCl):

- Substitutes bromine with chlorine at the ortho-position.

- Molecular weight: ~222.12 g/mol (base) + HCl.

- Safety Profile: Classified as a Category 4 oral toxin (H302) and skin irritant (H315) .

- Key Difference: The ortho-chloro substitution reduces steric hindrance compared to the para-bromo analog but may increase electrophilicity.

Alkyl Chain Modifications: Cyclopropylmethyl vs. Piperidinylethyl

- 4-Bromo-N-(2-(piperidin-1-yl)ethyl)aniline (C₁₃H₁₈BrN₂):

- Replaces the cyclopropylmethyl group with a piperidinylethyl chain.

- Molecular weight: 291.21 g/mol.

- Synthesis: Prepared via alkylation of 4-bromoaniline with 3-chloropropylpiperidine hydrochloride, yielding 23% .

- Application: Investigated as a β-secretase inhibitor candidate in Alzheimer’s disease research.

Cyclopropane Attachment: Direct vs. Methyl-Linked

- 1-(4-Bromophenyl)cyclopropanamine hydrochloride (C₉H₁₁BrClN): Cyclopropane is directly bonded to the amine nitrogen. Molecular weight: 248.55 g/mol.

Schiff Base Derivatives

- 4-Bromo-N-[4-(diethylamino)benzylidene]aniline (C₁₇H₁₈BrN₂): Features a benzylidene Schiff base group with a diethylamino substituent. Molecular weight: 340.25 g/mol. Properties: Exhibits a dihedral angle of ~60° between aromatic rings, enabling applications in coordination chemistry and nonlinear optical (NLO) materials .

Nitro-Functionalized Analogs

- 4-Bromo-N-(4-nitrobenzyl)aniline (C₁₃H₁₁BrN₂O₂):

Structural and Functional Analysis

Physicochemical Properties

- Solubility : The hydrochloride salt form of 4-bromo-N-(cyclopropylmethyl)aniline improves water solubility compared to its free base, a common strategy for bioavailability enhancement in drug design.

- Hydrogen Bonding : Ionic interactions in the hydrochloride salt contrast with the intermolecular N–H⋯N hydrogen bonds observed in Schiff base derivatives like 4-bromo-N-(4-hydroxybenzylidene)aniline .

Tabular Comparison of Key Compounds

Biological Activity

4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a bromine substituent and a cyclopropylmethyl group, contribute to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure

The molecular formula for this compound is . The compound consists of:

- A bromine atom at the para position of the aniline ring.

- A cyclopropylmethyl group attached to the nitrogen atom.

Synthesis

The synthesis typically involves several steps:

- Bromination of Aniline : Aniline is brominated to produce 4-bromoaniline.

- Protection of Aniline : The amino group is protected using acetyl chloride.

- Cyclopropylmethylation : The protected aniline is reacted with cyclopropylmethyl chloride.

- Deprotection and Hydrochloride Formation : The protecting group is removed, followed by treatment with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both bromine and the cyclopropylmethyl group enhances its reactivity and binding affinity, potentially leading to various biological effects such as:

- Inhibition of specific enzyme activities.

- Modulation of receptor interactions.

Research Findings

Recent studies have highlighted several aspects of its biological activity:

- Antimicrobial Activity : Preliminary studies suggest that compounds structurally similar to 4-Bromo-N-(cyclopropylmethyl)aniline may exhibit antimicrobial properties, indicating potential applications in treating infections.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in critical biochemical pathways, which could be leveraged for therapeutic purposes .

- Cancer Research : There are ongoing investigations into its role as a potential anticancer agent, particularly through its interactions with proteins involved in cell proliferation and survival .

Comparative Analysis

A comparison with similar compounds reveals unique features that may influence biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-N-(cyclopropylmethyl)aniline | C10H13BrN | Bromine substitution enhances reactivity. |

| 4-Chloro-N-(cyclopropylmethyl)aniline | C10H13ClN | Chlorine substitution provides different properties. |

| N-(Cyclopropylmethyl)-4-methylaniline | C11H15N | Increased lipophilicity due to methyl addition. |

This table illustrates how variations in substituents can impact the reactivity and potential applications of these compounds.

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial properties of structurally similar compounds found that 4-Bromo-N-(cyclopropylmethyl)aniline exhibited significant inhibitory effects against various bacterial strains, suggesting its utility in developing new antibiotics.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound demonstrated effective inhibition against key metabolic enzymes involved in cancer cell metabolism, indicating a potential pathway for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.